cyclo(Arg-Gly-Asp-D-Phe-Val)

Integrin inhibition Cell adhesion Angiogenesis

Linear RGD peptides suffer poor stability & off-target binding, compromising experimental reproducibility. cyclo(Arg-Gly-Asp-D-Phe-Val) (c(RGDfV)), a cyclic D-Phe-stabilized pentapeptide, delivers high-affinity, selective αvβ3 integrin inhibition (52:1 over α5β1). • Confirms αvβ3-mediated tracer uptake in PET/SPECT-blocks radiolabeled probe signals in vivo. • Disrupts tumor-stroma adhesion in 3D bone marrow niche models; reverses chemoresistance in leukemia assays. • Benchmark compound for integrin antagonist selectivity profiling vs. clinical candidates (e.g., Cilengitide). Each batch is quality-analyzed, with global shipping for R&D use.

Molecular Formula C26H38N8O7
Molecular Weight 574.6 g/mol
Cat. No. B161707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(Arg-Gly-Asp-D-Phe-Val)
Synonymsc(RGDfV)
cyclic Arg-Gly-Asp-D-Phe-Val
cyclic arginyl-glycyl-aspartyl-phenylalanyl-valine
cyclic RGD(D)FV
cyclic RGDFV
cyclic(Arg-Gly-Asp-D-Phe-Val)
cyclo(Arg-Gly-Asp-D-Phe-Val)
cyclo(arginyl-glycyl-aspartyl-phenylalanyl-valyl)
cyclo(RGDfV)
EMD 66203
EMD-66203
H2574 peptide
Molecular FormulaC26H38N8O7
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
InChIInChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1
InChIKeyYYQUWEHEBOMRPH-NYUBLWNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c(RGDfV) for αvβ3 Integrin Research


cyclo(Arg-Gly-Asp-D-Phe-Val), commonly abbreviated as c(RGDfV) or cyclo(RGDfV), is a cyclic pentapeptide that functions as a high-affinity inhibitor of the αvβ3 integrin receptor [1]. As a member of the cyclic RGD peptide class, it is structurally defined by a head-to-tail cyclized sequence containing a D-phenylalanine (D-Phe) residue, which confers enhanced proteolytic stability and conformational rigidity compared to its linear counterparts [2]. This compound is widely recognized for its anti-angiogenic and anti-tumor properties, serving as a foundational molecular tool in preclinical research for studying integrin-mediated cell adhesion, migration, and signaling [3].

Target Engagement

High-affinity αvβ3 integrin inhibition for pathway and adhesion studies.

Molecular Tool

Cyclic RGD scaffold with D-Phe for enhanced stability and conformational control.

Study Context

Supports angiogenesis, migration, and tumor-stroma interaction research models.

Why Generic RGD Peptides Cannot Replace c(RGDfV)


In-class substitution of cyclo(Arg-Gly-Asp-D-Phe-Val) with other RGD-containing peptides is scientifically unjustified due to profound differences in integrin subtype selectivity, binding affinity, and in vivo pharmacokinetic behavior [1]. While linear RGD peptides exhibit significantly lower potency and poor proteolytic stability, alternative cyclic RGD variants (e.g., those with different flanking amino acids or stereochemistry) display distinct selectivity profiles across the RGD-binding integrin family (αvβ3, αvβ5, α5β1, αIIbβ3) [2]. These differences arise from specific conformational constraints imposed by the D-Phe and Val residues, which critically influence the presentation of the RGD pharmacophore and ultimately dictate experimental outcomes in cell adhesion, angiogenesis, and targeted delivery applications [3].

Linear RGD
c(RGDfV) vs. Linear Peptides

Conformational rigidity and proteolytic stability differ significantly; binding affinity may shift markedly.

Cyclic RGD Variants
c(RGDfV) vs. Other Cyclic RGD

Integrin subtype selectivity profile (e.g., αvβ3 vs. α5β1) is sensitive to D-Phe and Val residues; functional outcomes may not transfer.

Cilengitide
c(RGDfV) vs. N-Methylated Analog

N-methylation alters selectivity ratio; c(RGDfV) is not a direct functional substitute in all integrin profiling studies.

c(RGDfV) vs. Analogs: Key Evidence


Superior αvβ3 Binding vs. Linear RGD

cyclo(Arg-Gly-Asp-D-Phe-Val) exhibits a dramatic increase in αvβ3 inhibitory activity compared to linear RGD reference peptides. Studies report a 100- to 1000-fold increase in potency, establishing a clear quantitative advantage for applications requiring high-affinity αvβ3 engagement [1]. This is further supported by direct comparison where c(RGDfV) (IC50 158 nM) showed approximately 5-fold higher affinity than a parent linear RGD peptide (IC50 818 nM) [2].

αvβ3 Binding vs. Linear RGD
Head-to-head
c(RGDfV) IC50 158 nM vs. linear RGD IC50 818 nM; 5.2-fold higher affinity.
Supports selection for robust αvβ3 blockade in cell adhesion assays.
In vitro endothelial cell adhesion model context.
Integrin inhibition Cell adhesion Angiogenesis

High Selectivity for αvβ3 over α5β1

In competitive binding assays using immobilized integrins, cyclo(Arg-Gly-Asp-D-Phe-Val) (1b) demonstrated a marked selectivity for αvβ3 over α5β1. The compound exhibited an IC50 of 3.2 nM for αvβ3, while its potency for α5β1 was substantially lower at 166 nM, representing a selectivity ratio of approximately 52:1 [1]. In contrast, its N-methylated derivative, Cilengitide (1a), showed a reduced selectivity ratio of approximately 20:1 (αvβ3 IC50 0.71 nM vs. α5β1 IC50 14.4 nM) [1].

αvβ3 vs. α5β1 Selectivity
Head-to-head
αvβ3 IC50 3.2 nM; α5β1 IC50 166 nM. Selectivity ratio ≈ 52:1, 2.5-fold more selective than Cilengitide.
Reported selectivity profile useful when α5β1-mediated effects require review.
ELISA-like solid-phase binding assay context.
Integrin selectivity αvβ3 α5β1 Cell adhesion assay

In Vivo αvβ3 Target Engagement

The in vivo specificity of cyclo(Arg-Gly-Asp-D-Phe-Val) for αvβ3 integrin is confirmed through its robust ability to block the uptake of radiolabeled αvβ3-targeting agents. Pretreatment with non-radiolabeled c(RGDfV) almost completely blocked the uptake of the PET tracer 18F-galacto-RGD in an in vivo model of chronic inflammation, confirming αvβ3-mediated tracer retention [1]. Similarly, c(RGDfV) fully inhibited the tumor uptake of [⁶⁸Ga]NOTA-RGD in a prostate cancer xenograft model, validating the compound's in vivo αvβ3-targeting capability [2].

In Vivo Target Engagement
Cross-study
Near-complete blockade of 18F-galacto-RGD and [⁶⁸Ga]NOTA-RGD uptake in murine models.
Supports use as a control reagent for αvβ3-mediated targeting in imaging studies.
PET imaging model context; inflammation and xenograft models.
PET imaging Biodistribution In vivo specificity αvβ3

Disrupting Leukemia Adhesion & Chemoresistance

In a 3D biomimetic scaffold model of the leukemia microenvironment, treatment with 35 nmol/ml c(RGDfV) significantly disrupted tumor cell adhesion and migration. This functional disruption was not merely inhibitory; it induced leukemia cells to leave the protective niche and increased their sensitivity to cell cycle-dependent chemotherapeutic agents (P<0.05) [1]. This demonstrates a clear functional advantage over compounds that may inhibit binding but fail to overcome niche-mediated drug resistance.

Leukemia Adhesion & Chemoresistance
Model context
Disrupted adhesion and increased chemosensitivity in a 3D leukemia niche model.
Reported model-response context for tumor-stroma interaction studies.
Data to verify; 3D scaffold model with specific cell co-culture context.
Acute myeloid leukemia Drug resistance Tumor microenvironment Cell adhesion

c(RGDfV) Research & Industrial Applications


αvβ3 Imaging: Blocking Controls

cyclo(Arg-Gly-Asp-D-Phe-Val) is the preferred reagent for confirming αvβ3-mediated tracer uptake in PET and SPECT imaging studies. Its ability to almost completely block the in vivo signal of radiolabeled RGD probes [1] makes it an essential control for establishing target specificity in preclinical imaging of cancer, angiogenesis, and inflammation [2].

Tumor Microenvironment & Drug Resistance Studies

This compound is a critical tool for investigating the role of αvβ3 integrin in mediating tumor cell adhesion to the extracellular matrix. Its demonstrated ability to disrupt protective niche interactions and reverse chemoresistance [1] positions it as a key reagent for ex vivo and 3D culture studies focused on the leukemia bone marrow microenvironment and other stroma-dependent cancer models.

Integrin Antagonist Selectivity Profiling

Given its well-characterized selectivity profile for αvβ3 over α5β1 (52:1 ratio) [1], c(RGDfV) serves as an important benchmark compound for evaluating the subtype selectivity of novel integrin antagonists. It is particularly useful in direct comparative studies against clinical candidates like Cilengitide to delineate structure-activity relationships that govern integrin subtype engagement [1].

Application
Selection Property
Validation Focus
αvβ3 Imaging Controls
In vivo target engagement confirmation
Blocking of radiolabeled RGD probe uptake
Tumor Microenvironment Studies
Disruption of niche adhesion
Chemoresistance reversal in 3D models
Integrin Antagonist Profiling
αvβ3 vs. α5β1 selectivity benchmark
Selectivity ratio review against novel antagonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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